Epilactosa

Descripción general

Descripción

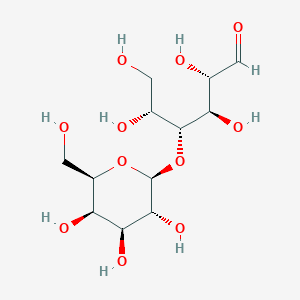

Epilactose, also known as 4-O-β-galactopyranosyl-D-mannose, is a rare disaccharide found in cow milk. It has garnered attention due to its prebiotic properties and potential health benefits. Epilactose can be synthesized from lactose using the enzyme cellobiose 2-epimerase from various microbial sources, such as Ruminococcus albus and Caldicellulosiruptor sp. Rt8.B8 . This disaccharide is non-digestible, which means it can pass through the gastrointestinal tract to the colon where it can have beneficial effects on the microbiota .

Synthesis Analysis

The synthesis of epilactose has been achieved through the action of cellobiose 2-epimerase on lactose. This enzyme has been produced in recombinant Bacillus subtilis strains, providing a food-grade method for epilactose production . The enzyme from Thermoanaerobacterium saccharolyticum expressed in B. subtilis has shown high activity, and the process has been optimized to produce significant quantities of epilactose with high purity . Another study identified a thermostable cellobiose 2-epimerase from Caldicellulosiruptor sp. Rt8.B8, which was expressed in E. coli and B. subtilis for efficient epilactose production .

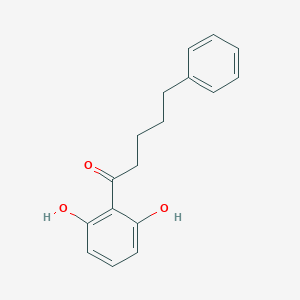

Molecular Structure Analysis

Epilactose is structurally similar to lactose but differs in the configuration of the hydroxyl group at the C-2 position of the mannose moiety. This structural difference is crucial for its resistance to digestion by human enzymes and its prebiotic effects .

Chemical Reactions Analysis

The enzymatic conversion of lactose to epilactose is the primary chemical reaction of interest. This reaction is catalyzed by cellobiose 2-epimerase, which has been the focus of various studies aiming to optimize the yield and purity of epilactose . The enzyme-mediated reaction is specific and efficient, producing epilactose without significant by-products .

Physical and Chemical Properties Analysis

Epilactose is a reducing disaccharide with prebiotic properties. It is non-digestible and can be used to modulate the gut microbiota, increasing beneficial bacteria such as lactobacilli and bifidobacteria . Epilactose has been shown to improve calcium absorption in the small intestine and may have a role in lowering the risk of arteriosclerosis . It also has the potential to prevent obesity and metabolic disorders by inducing uncoupling protein-1 in skeletal muscle, which enhances energy expenditure . The physical and chemical properties of epilactose allow it to be used as a functional ingredient in food products to confer health benefits .

Aplicaciones Científicas De Investigación

Efecto prebiótico

La epilactosa es un carbohidrato no digerible que tiene un buen efecto prebiótico . Promueve la absorción intestinal de minerales y se ha demostrado que estimula las bacterias productoras de butirato . El butirato es un metabolito beneficioso para la salud intestinal y sistémica .

Alivio de la osteopenia y la anemia posgastrectomias

Se ha descubierto que la this compound alivia la osteopenia y la anemia posgastrectomias . Esto se logra mediante la promoción de la absorción de calcio y ferrum .

Reducción del nivel de colesterol en plasma

La investigación ha indicado que la this compound puede ayudar a reducir el nivel de colesterol en plasma . Esto podría ser potencialmente beneficioso para controlar las afecciones relacionadas con el colesterol alto.

Prevención de la obesidad y los trastornos metabólicos

La this compound se ha asociado con la prevención de la obesidad y los trastornos metabólicos . <a data-citationid="9c8e59fd-fdb6-cf5d-2f73

Mecanismo De Acción

Target of Action

Epilactose primarily targets the gut microbiota . It has been shown to significantly stimulate the growth of butyrate-producing bacteria . These bacteria play a crucial role in maintaining gut health by producing butyrate, a short-chain fatty acid that serves as a primary energy source for colon cells and has anti-inflammatory properties .

Mode of Action

Epilactose interacts with its targets, the gut microbiota, by serving as a prebiotic . Prebiotics are non-digestible carbohydrates that promote the growth of beneficial gut bacteria . Epilactose is fermented by these bacteria, leading to the production of metabolites such as lactate, short-chain fatty acids, and gases . This interaction results in a modulation of the gut microbiota, promoting a healthier gut environment .

Biochemical Pathways

Epilactose is produced from lactose through a process of non-enzymatic catalysis . It is an epimer of lactose, meaning it has the same molecular formula but a different arrangement of atoms . The biochemical pathways affected by epilactose primarily involve the fermentation processes of the gut microbiota . The fermentation of epilactose by these bacteria leads to the production of beneficial metabolites, including butyrate .

Pharmacokinetics

As a non-digestible carbohydrate, it is likely that epilactose remains largely unabsorbed in the gut, where it can be fermented by the gut microbiota . This allows it to exert its prebiotic effects and promote intestinal mineral absorption .

Result of Action

The fermentation of epilactose by the gut microbiota results in the production of several metabolites, including lactate, short-chain fatty acids, and gases . Among these, butyrate is particularly beneficial for gut and systemic health . The production of butyrate is significantly increased in the presence of epilactose . This can lead to improved gut health and potentially other systemic benefits .

Action Environment

The action of epilactose is influenced by the environment within the gut, including the composition of the gut microbiota . The prebiotic effect of epilactose has been observed to be independent of the donor’s diet, suggesting that it may exert its beneficial effects across a range of gut environments . .

Safety and Hazards

When handling Epilactose, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The technological push is expected to broaden the spectrum of lactose-derived bioactive compounds to be produced at an industrial scale in the near future . Lactose obtained from cheese whey is a low-value commodity despite its great potential as raw material for the production of bioactive compounds .

Propiedades

IUPAC Name |

(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-QMRWEYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50468-56-9, 20869-27-6 | |

| Record name | Epilactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epilactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eplattosio | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPILACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3515BNP809 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)

![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)

![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)